4-(1-Ethyl-1h-pyrazol-4-yl)butanal

Description

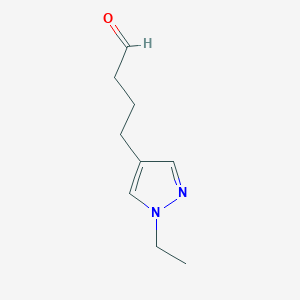

4-(1-Ethyl-1H-pyrazol-4-yl)butanal is an aldehyde-functionalized organic compound featuring a pyrazole moiety substituted at the 4-position of a butanal backbone. The pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, is modified with an ethyl group at the 1-position. This structural complexity distinguishes it from simpler aldehydes like butanal (CAS 123-72-8), which lacks heterocyclic substituents . The presence of both aldehyde and pyrazole groups may confer unique reactivity, such as participation in condensation reactions or coordination chemistry.

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

4-(1-ethylpyrazol-4-yl)butanal |

InChI |

InChI=1S/C9H14N2O/c1-2-11-8-9(7-10-11)5-3-4-6-12/h6-8H,2-5H2,1H3 |

InChI Key |

ZBLDMTNOHHNECN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)CCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1H-pyrazol-4-yl)butanal typically involves the condensation of an aldehyde with a pyrazole derivative. One common method is the Vilsmeier-Haack reaction, which involves the formylation of acetophenone hydrazones to produce formylpyrazoles . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) in an inert atmosphere.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yields and purity. These processes often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize the production .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1H-pyrazol-4-yl)butanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent.

Major Products Formed

Oxidation: 4-(1-Ethyl-1H-pyrazol-4-yl)butanoic acid.

Reduction: 4-(1-Ethyl-1H-pyrazol-4-yl)butanol.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

4-(1-Ethyl-1H-pyrazol-4-yl)butanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1H-pyrazol-4-yl)butanal involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammation and microbial growth . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three classes of analogs: simple aldehydes, substituted butanal derivatives, and heterocyclic aldehydes. Key structural differences and their implications are summarized below:

Key Observations:

- Aldehyde Reactivity : Unlike butanal, which undergoes typical aldehyde reactions (e.g., oxidation, nucleophilic additions), this compound’s pyrazole group may sterically hinder reactivity or stabilize intermediates through resonance.

- Biological Activity: The heptyloxy-substituted butanal (4-(n-heptyloxy)butanal) demonstrates pheromonal activity in beetles when combined with alcohols and sesquiterpenes .

- Thermal and Physical Properties : The ethyl-pyrazole substituent likely increases molecular weight and boiling point compared to butanal (MW 72.11 g/mol). Pyrazole’s aromaticity may also enhance stability under acidic or oxidative conditions.

Biological Activity

4-(1-Ethyl-1H-pyrazol-4-yl)butanal is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluation, and the mechanisms through which it exerts its effects.

- IUPAC Name : this compound

- Molecular Formula : C8H12N2O

- Molecular Weight : 168.19 g/mol

- CAS Number : [TBD]

Synthesis

The synthesis of this compound typically involves the reaction of ethyl hydrazine with an appropriate aldehyde precursor. This method allows for the introduction of the pyrazole ring, which is crucial for the compound's biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing a pyrazole moiety. Specifically, derivatives with a 1H-pyrazole structure have shown significant inhibitory effects against various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 12.5 |

| Breast Cancer | MDA-MB-231 | 8.7 |

| Liver Cancer | HepG2 | 9.3 |

| Colorectal Cancer | HCT116 | 10.2 |

These findings suggest that this compound may act through mechanisms involving the inhibition of key enzymes related to cancer proliferation, such as topoisomerase II and EGFR .

The biological activity of this compound is thought to be mediated through several pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair, leading to increased apoptosis in cancer cells.

- Receptor Binding : Interaction with specific receptors can modulate signaling pathways that control cell growth and survival.

- Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels, it may induce oxidative stress in cancer cells, promoting cell death.

Case Studies

In a recent study published in ACS Omega, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activities. Among these, compounds similar to this compound exhibited promising results against multiple cancer types, indicating their potential as therapeutic agents .

Another study focused on the structure–activity relationship (SAR) of pyrazole derivatives, revealing that modifications to the side chains could enhance their potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.